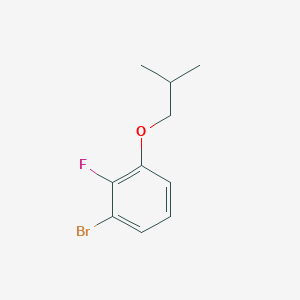

1-Bromo-2-fluoro-3-(2-methylpropoxy)benzene

Description

1-Bromo-2-fluoro-3-(2-methylpropoxy)benzene is a substituted aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 2, and a 2-methylpropoxy (isobutoxy) group at position 3 of the benzene ring. This structure confers unique physicochemical properties, including increased steric bulk and altered electronic effects compared to simpler bromo-fluoroarenes.

Properties

IUPAC Name |

1-bromo-2-fluoro-3-(2-methylpropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-7(2)6-13-9-5-3-4-8(11)10(9)12/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTXKLUTPUMOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C(=CC=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-fluoro-3-(2-methylpropoxy)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-3-(2-methylpropoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon–carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, and the reactions are typically carried out in polar aprotic solvents.

Coupling Reactions: Reagents include organoboron compounds and palladium catalysts, with reactions conducted under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

1-Bromo-2-fluoro-3-(2-methylpropoxy)benzene serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution. These reactions are crucial for developing pharmaceuticals and specialty chemicals.

Reactivity and Mechanism

The presence of bromine and fluorine atoms enhances the compound's reactivity. The halogen atoms can influence the binding affinity to different substrates, making it an attractive candidate for further functionalization in synthetic pathways. The isobutoxy group contributes to its solubility and stability in organic solvents, facilitating its use in various reactions .

Biological Research

Potential Biological Activity

Research has indicated that this compound may exhibit significant biological activity. Studies are ongoing to investigate its interactions with biomolecules, which could lead to the development of new therapeutic agents. The compound's halogenated structure is often associated with enhanced biological properties, making it a subject of interest in medicinal chemistry.

Pharmaceutical Development

Drug Design Precursor

The compound is being explored as a precursor for pharmaceutical compounds. Its ability to modify existing drug structures can lead to improved efficacy and reduced side effects in drug formulations. The synthesis of derivatives that incorporate this compound could yield new medications targeting various diseases .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, liquid crystals, and other advanced materials .

Case Studies

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-(2-methylpropoxy)benzene depends on its specific application. In chemical reactions, the compound acts as a reactant that undergoes various transformations to form new products. The molecular targets and pathways involved are determined by the nature of the reactions and the specific reagents used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key differences among similar bromo-fluoroarenes arise from substituent positions, functional groups, and steric/electronic effects.

Key Observations :

- Steric Effects : The 2-methylpropoxy group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl or methoxy .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 3-Bromo-2-fluorobenzotrifluoride) enhance electrophilic substitution resistance, whereas alkoxy groups (e.g., 2-methylpropoxy) donate electrons via resonance .

- Reactivity : Bromine at position 1 (para to the alkoxy group) may direct electrophilic attacks to position 4, while fluorine at position 2 (meta to bromine) further modulates reactivity .

Biological Activity

1-Bromo-2-fluoro-3-(2-methylpropoxy)benzene is an organic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its unique structural features, including the presence of bromine and fluorine atoms, make it a subject of interest for studying biological activities.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a benzene ring substituted with a bromine atom at position 1, a fluorine atom at position 2, and a 2-methylpropoxy group at position 3.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of halogens (bromine and fluorine) can significantly influence the biological activity due to their effects on the electron density of the aromatic ring.

Table of Biological Activities

Antimicrobial Activity

In a study evaluating the antimicrobial properties of halogenated compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.

Anticancer Properties

A recent investigation into the anticancer potential of this compound revealed its ability to induce apoptosis in human breast cancer cells (MCF-7). The study highlighted that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, attributed to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Anti-inflammatory Effects

In vitro assays showed that this compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential use as an anti-inflammatory agent in therapeutic applications .

The biological activity of this compound can be attributed to:

- Electrophilic Character : The bromine and fluorine atoms enhance electrophilicity, allowing the compound to interact with nucleophilic sites on biomolecules.

- Structural Conformation : The spatial arrangement of substituents on the benzene ring influences binding affinity to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.